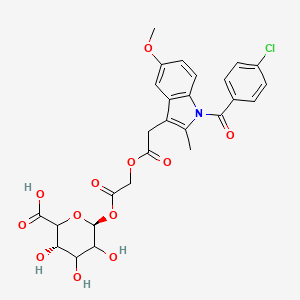
Acemetacin-acyl-beta-D-glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acemetacin-acyl-beta-D-glucuronide is a metabolite of acemetacin, a non-steroidal anti-inflammatory drug (NSAID). Acemetacin itself is a carboxymethyl ester of indometacin, and it is known for its potent anti-inflammatory and analgesic properties. The glucuronide conjugate, this compound, is formed in the body as part of the drug’s metabolism .
Biochemical Analysis
Biochemical Properties
It is known to be a metabolite of Acemetacin, which is a potent non-steroidal anti-inflammatory drug
Cellular Effects
As a metabolite of Acemetacin, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As a metabolite of Acemetacin, it may exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of acemetacin-acyl-beta-D-glucuronide typically involves the glucuronidation of acemetacin. This process can be carried out using glucuronosyltransferase enzymes, which facilitate the transfer of glucuronic acid to acemetacin, forming the glucuronide conjugate .
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve the use of bioreactors containing the necessary enzymes and substrates. The reaction conditions would be optimized to ensure high yield and purity of the product. This may include controlling the pH, temperature, and substrate concentrations .
Chemical Reactions Analysis
Types of Reactions: Acemetacin-acyl-beta-D-glucuronide can undergo various chemical reactions, including hydrolysis and transacylation. These reactions are significant in the context of the compound’s stability and potential toxicity .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur under acidic or basic conditions, leading to the breakdown of the glucuronide conjugate into acemetacin and glucuronic acid.
Transacylation: This reaction involves the transfer of the acyl group from the glucuronide to another nucleophile, which can occur under physiological conditions.
Major Products Formed:
Hydrolysis: Acemetacin and glucuronic acid.
Transacylation: Various acylated products depending on the nucleophile involved.
Scientific Research Applications
Acemetacin-acyl-beta-D-glucuronide has several applications in scientific research:
Mechanism of Action
The mechanism of action of acemetacin-acyl-beta-D-glucuronide is primarily related to its role as a metabolite of acemetacin. Acemetacin exerts its effects by inhibiting the cyclooxygenase enzymes (COX-1 and COX-2), which are involved in the synthesis of prostaglandins, key mediators of inflammation and pain . The glucuronide conjugate itself may not have significant pharmacological activity but is crucial for the drug’s metabolism and excretion .
Comparison with Similar Compounds
Indometacin-acyl-beta-D-glucuronide: Another glucuronide conjugate formed from indometacin, sharing similar metabolic pathways and properties.
Diclofenac-acyl-beta-D-glucuronide: A glucuronide metabolite of diclofenac, another NSAID, with comparable metabolic and excretion profiles.
Uniqueness: Acemetacin-acyl-beta-D-glucuronide is unique due to its specific formation from acemetacin, which is known for its better gastric tolerability compared to indometacin. This makes acemetacin and its metabolites, including the glucuronide conjugate, potentially safer options for long-term use in managing pain and inflammation .
Properties
CAS No. |
1260603-31-3 |
|---|---|
Molecular Formula |
C27H26ClNO12 |
Molecular Weight |
591.9 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetyl]oxyacetyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C27H26ClNO12/c1-12-16(10-19(30)39-11-20(31)40-27-23(34)21(32)22(33)24(41-27)26(36)37)17-9-15(38-2)7-8-18(17)29(12)25(35)13-3-5-14(28)6-4-13/h3-9,21-24,27,32-34H,10-11H2,1-2H3,(H,36,37)/t21-,22-,23+,24-,27+/m0/s1 |
InChI Key |
VSGATKMJUPIELX-RTCYWULBSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Isomeric SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Canonical SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OCC(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Synonyms |
AD201; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















